3-Phenyl-5-amino-1H-1,2,4-triazole-1-propanenitrile
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Overview
Description
“3-Phenyl-5-amino-1H-1,2,4-triazole-1-propanenitrile” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . This indicates the presence of dynamic behavior in these molecules, which can be crucial for their reactivity and interactions.Scientific Research Applications
Drug Discovery
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Agent
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anti-inflammatory and Antioxidant Activities
1,2,4-triazoles have widespread potential pharmaceutical activity including anti-inflammatory, antioxidant activities .
Analgesic and Anticancer Activities
1,2,4-triazoles have also shown potential for analgesic and anticancer activities .
Industrial Applications
1,2,3-triazoles are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .
Materials Science
1,2,3-triazoles have found broad applications in materials science .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis .
Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that 1,2,4-triazoles can affect a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
The synthesis of similar compounds has been achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
It’s known that 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Action Environment
The synthesis of similar compounds has been achieved under microwave irradiation , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental factors.
properties
IUPAC Name |
3-(5-amino-3-phenyl-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-7-4-8-16-11(13)14-10(15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMDHUEMFBXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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